N-cycloheptylacetamide
Description
N-Cycloheptylacetamide is a cycloalkyl-substituted acetamide characterized by a seven-membered cycloheptyl ring attached to the nitrogen of an acetamide group. Its molecular formula is inferred as C₉H₁₇NO, with a molecular weight of approximately 155.24 g/mol. The compound is synthesized via a reaction involving cycloheptene, hydrogen fluoride (HF), and acetonitrile at controlled temperatures, followed by neutralization and purification steps . A modified protocol using reverse-phase chromatography (C18; H₂O/Acetone) yields 26% of purified this compound .
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
N-cycloheptylacetamide |
InChI |
InChI=1S/C9H17NO/c1-8(11)10-9-6-4-2-3-5-7-9/h9H,2-7H2,1H3,(H,10,11) |
InChI Key |
FYNKKHMKYVUNMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cycloheptylacetamide can be synthesized through the reaction of cycloheptylamine with acetic anhydride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The general reaction is as follows:
[ \text{Cycloheptylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: Cycloheptylamine.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-cycloheptylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by forming a stable complex with the enzyme, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Cycloalkyl Acetamides
- Safety protocols for N-cyclohexylacetamide emphasize skin/eye rinsing and medical consultation upon exposure .
- N-Cyclooctylacetamide (C₁₀H₁₉NO, ~169.27 g/mol): The eight-membered cyclooctyl group introduces greater conformational flexibility, which may influence binding interactions in biological systems. Synthesis methods parallel those of N-cycloheptylacetamide but with unquantified yield differences .
Alkyl Acetamides
- N,N-Diethylacetamide (C₆H₁₃NO, 115.18 g/mol): Linear alkyl substituents reduce molecular weight and lipophilicity (estimated logP < 3.3) compared to cycloheptyl derivatives. This compound lacks occupational exposure limits but requires ≥99% purity for industrial use .
- Safety data for this compound remains incomplete .
Aromatic and Substituted Acetamides
- N-(4-Hydroxyphenyl)acetamide: The phenolic -OH group enhances aqueous solubility and hydrogen-bonding capacity, making it pharmacologically distinct from hydrophobic cycloalkyl analogs .
Complex Derivatives
This compound serves as a scaffold for diverse pharmacophores:
- 2-(4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-cycloheptylacetamide (C₁₅H₁₅BrN₄O₃, 379.21 Da): Halogen and nitro substituents enhance electrophilic reactivity, enabling targeted covalent binding in drug design .
Research Findings and Data Tables
Table 1: Key Properties of this compound and Analogs
*Derived from analogous compounds .
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